3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid
Overview
Description
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid is an organic compound that features a pyrazole ring, a sulfamoyl group, and a benzoic acid moiety
Scientific Research Applications
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 1H-pyrazole-4-carbaldehyde with sulfamide under basic conditions to form the intermediate 1H-pyrazol-4-ylmethylsulfamide. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Mechanism of Action
The mechanism of action of 3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The sulfamoyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid
- 4-(1H-pyrazol-4-yl)benzoic acid
- 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Uniqueness
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid is unique due to the presence of both the sulfamoyl group and the pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs .
Properties
IUPAC Name |
3-(1H-pyrazol-4-ylmethylsulfamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c15-11(16)9-2-1-3-10(4-9)19(17,18)14-7-8-5-12-13-6-8/h1-6,14H,7H2,(H,12,13)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDKSRGTPGLJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CNN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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